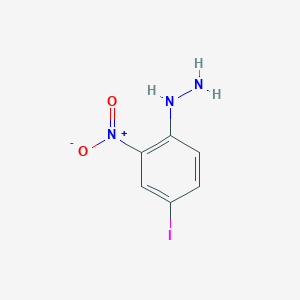

(4-Iodo-2-nitrophenyl)hydrazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6IN3O2 |

|---|---|

Molecular Weight |

279.04 g/mol |

IUPAC Name |

(4-iodo-2-nitrophenyl)hydrazine |

InChI |

InChI=1S/C6H6IN3O2/c7-4-1-2-5(9-8)6(3-4)10(11)12/h1-3,9H,8H2 |

InChI Key |

CXCYKFQKCRJCGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1I)[N+](=O)[O-])NN |

Origin of Product |

United States |

Synthetic Methodologies for 4 Iodo 2 Nitrophenyl Hydrazine and Analogous Precursors

Strategies for the Construction of the Hydrazine (B178648) Moiety on Aryl Halides or Nitroarenes

The formation of an arylhydrazine is a critical step that can be achieved through several reliable methods. These approaches typically involve either the direct substitution of a leaving group by hydrazine or the chemical reduction of a nitrogen-containing functional group, such as a diazonium salt.

Nucleophilic Aromatic Substitution in Halonitrobenzenes

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming arylhydrazines, particularly when the aromatic ring is "activated" by electron-withdrawing groups like a nitro group (-NO₂). mdpi.comyoutube.com In this reaction, a nucleophile, such as hydrazine (H₂N-NH₂), attacks an electron-deficient aromatic ring and displaces a leaving group, typically a halide. pearson.com

The presence of one or more nitro groups is crucial as they stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. youtube.comyoutube.com This stabilization lowers the activation energy of the reaction, making the substitution feasible. For the synthesis of nitro-substituted phenylhydrazines, a common substrate is a halonitrobenzene. The reaction proceeds by the addition of the hydrazine nucleophile to the carbon atom bearing the halogen, followed by the elimination of the halide ion to restore aromaticity. youtube.com

The rate of reaction is influenced by several factors:

The nature of the leaving group: In contrast to SN1 and SN2 reactions, fluoride (B91410) is often the best leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to attack. youtube.comyoutube.com

The number and position of electron-withdrawing groups: The reaction is significantly faster with more electron-withdrawing groups, especially when they are positioned ortho or para to the leaving group, as this allows for maximum resonance stabilization of the Meisenheimer complex. youtube.compearson.com

The nucleophile: Hydrazine is a strong nucleophile suitable for these reactions. pearson.com

| Substrate | Nucleophile | Conditions | Product | Key Finding |

| 2,4-Dinitrochlorobenzene | Hydrazine (excess) | Not specified | 2,4-Dinitrophenylhydrazine | The presence of two nitro groups strongly activates the ring for nucleophilic substitution by hydrazine. pearson.com |

| p-Nitrobromobenzene | Methylamine | Not specified | N-Methyl-4-nitroaniline | Demonstrates the principle of SNAr with an amine nucleophile on a nitro-activated aryl halide. pearson.com |

| General Halonitroarenes | General Nucleophiles | Not specified | Substituted Nitroarenes | The addition of the nucleophile is generally the slow, rate-limiting step of the SNAr mechanism. mdpi.com |

Reductive Amination or Diazotization-Coupling Approaches

Alternative strategies for forming the hydrazine moiety involve the transformation of other nitrogen-containing functional groups.

Reductive Amination: While direct reductive amination of aryl compounds to form hydrazines is less common, related reductive processes are central to arylhydrazine synthesis. Imine reductases (IREDs) have been explored for the reductive amination of carbonyls with hydrazine to produce substituted N-alkylhydrazines, showcasing enzymatic pathways for C-N bond formation. nih.gov For aromatic systems, a more prevalent approach is the reduction of an intermediate derived from an aniline (B41778).

Diazotization-Coupling: The most established and widely used method for the synthesis of arylhydrazines from aryl amines is the reduction of a corresponding diazonium salt. nih.govnih.gov This process involves two main steps:

Diazotization: The starting arylamine (e.g., 4-iodo-2-nitroaniline) is treated with a source of nitrous acid, typically sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0–5 °C). This converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻). tcd.iechemicalbook.com

Reduction: The resulting diazonium salt is then reduced to the corresponding arylhydrazine. A variety of reducing agents can be employed for this step. Stannous chloride (SnCl₂) in concentrated HCl is a common and effective choice. chemicalbook.com Other reagents like sodium bisulfite or zinc dust can also be used. libretexts.org A method using triphenylphosphine (B44618) to react with the diazonium salt, followed by acidic hydrolysis, has also been developed as a viable alternative to tin-based reagents. google.com

This diazotization-reduction sequence is a cornerstone of aromatic chemistry due to its reliability and the wide availability of substituted anilines as starting materials. nih.govchemicalbook.com

Directed Functionalization for Iodine and Nitro Group Introduction

The precise placement of the iodo and nitro substituents on the aromatic ring is critical. This is achieved through regioselective electrophilic aromatic substitution reactions, where the directing effects of the substituents already present on the ring guide the position of the incoming group.

Regioselective Iodination of Substituted Anilines or Nitrobenzenes

Introducing an iodine atom onto an aromatic ring can be accomplished using various iodinating agents. The regioselectivity of the reaction is governed by the electronic properties of the substituents on the ring.

For a substrate like 2-nitroaniline, the amino group (-NH₂) is a powerful activating, ortho-, para-director, while the nitro group (-NO₂) is a deactivating, meta-director. The directing effect of the amino group dominates, guiding the incoming electrophile (the iodine) to the positions ortho and para to it. Since the ortho position is sterically hindered and the other ortho position is occupied by the nitro group, iodination occurs preferentially at the para position, yielding the desired 4-iodo-2-nitroaniline (B1312708) precursor.

Common iodination methods include:

N-Iodosuccinimide (NIS): NIS is a mild and effective source of electrophilic iodine. The regioselectivity of iodination with NIS can be remarkably influenced by the solvent. In polar solvents like DMSO, iodination of anilines typically affords p-iodinated products with high selectivity. thieme-connect.com The reaction can be catalyzed by acids such as trifluoroacetic acid.

Molecular Iodine (I₂): Elemental iodine itself is not highly electrophilic and usually requires an activating agent or oxidant to facilitate the reaction. uky.edu Systems like Ag₂SO₄/I₂ have been used for the iodination of anilines and other activated rings. uky.edunih.gov Silver salts assist in generating a more potent iodinating species. uky.eduacs.org

Iodine Monochloride (ICl): This is another effective reagent for the electrophilic iodination of activated aromatic compounds. uky.edu

| Substrate Type | Iodinating Agent | Solvent/Conditions | Regioselectivity | Key Finding |

| Anilines | N-Iodosuccinimide (NIS) | DMSO (polar) | Para-iodination (>99%) | Solvent polarity can dramatically switch the regiochemical outcome of iodination with NIS. thieme-connect.com |

| Anilines | N-Iodosuccinimide (NIS) | Benzene (B151609)/AcOH (non-polar) | Ortho-iodination (>99%) | Switching to non-polar solvents in the presence of acid inverts the selectivity. thieme-connect.com |

| Chlorinated Anilines | Ag₂SO₄/I₂ | Ethanol | Poor regioselectivity | While yields can be good in ethanol, the regioselectivity for iodination is often low. uky.edu |

| Deactivated Arenes (e.g., Nitrobenzene) | I₂/NaIO₃ | Conc. H₂SO₄ | Effective mono-iodination | Strongly electrophilic iodine reagents, generated from I₂ and an oxidant in strong acid, are needed to iodinate deactivated rings. acs.org |

Nitration Strategies for Arylhydrazines and Precursors

Nitration introduces the -NO₂ group onto the aromatic ring via electrophilic aromatic substitution, using the nitronium ion (NO₂⁺) as the electrophile. libretexts.orgkhanacademy.org The nitronium ion is typically generated from a mixture of concentrated nitric acid and concentrated sulfuric acid ("mixed acid"). libretexts.orgwikipedia.org

When nitrating a precursor like 4-iodoaniline (B139537), the directing effects of the existing substituents again determine the outcome. The amino group is a strong ortho-, para-director, while the iodine atom is a weak deactivating, ortho-, para-director. The powerful activating effect of the amino group dominates, directing the incoming nitro group to one of the ortho positions (C2 or C6). This leads to the formation of 4-iodo-2-nitroaniline.

A common challenge in nitrating anilines is that the strongly acidic conditions can protonate the amino group to form an anilinium ion (-NH₃⁺), which is a strong deactivating, meta-director. wikipedia.org To avoid this and control the reaction, the amino group is often protected by acetylation to form an acetanilide. The acetylamino group is still an activating ortho-, para-director but is less reactive than a free amino group, allowing for a more controlled nitration. The protecting acetyl group can be easily removed by hydrolysis after the nitration step. wikipedia.org

| Reagent System | Substrate Type | Key Features |

| Mixed Acid (HNO₃/H₂SO₄) | General Aromatics | The standard and most common method for aromatic nitration. libretexts.orgwikipedia.org |

| Bismuth Subnitrate/Thionyl Chloride | Phenols, Aromatics | A mild and selective method for nitration in dichloromethane. nih.gov |

| Guanidine Nitrate/Nitroguanidine | Activated/Deactivated Aromatics | Proceeds rapidly and in high yield in the presence of strong acid. uri.edu |

Multi-Step and Convergent Synthetic Routes to the (4-Iodo-2-nitrophenyl)hydrazine Scaffold

The synthesis of this compound is a multi-step process that requires careful strategic planning to ensure the correct arrangement of substituents. youtube.comyoutube.com The order of reactions is paramount.

A logical and efficient linear synthetic sequence would be:

Route 1: Starting from 2-Nitroaniline

Iodination: Start with commercially available 2-nitroaniline. Perform a regioselective iodination using a reagent like N-Iodosuccinimide (NIS) in a polar solvent. The strong para-directing effect of the amino group will direct the iodine to the C4 position, yielding 4-iodo-2-nitroaniline.

Diazotization: Convert the amino group of 4-iodo-2-nitroaniline into a diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at 0-5 °C.

Reduction: Reduce the resulting diazonium salt in situ using a reducing agent such as stannous chloride (SnCl₂) in concentrated HCl to afford the final product, this compound.

Route 2: Starting from 4-Iodoaniline

Protection (Optional but Recommended): Protect the amino group of 4-iodoaniline by reacting it with acetic anhydride (B1165640) to form 4-iodoacetanilide. This controls the reactivity and prevents side reactions during nitration.

Nitration: Nitrate the protected aniline using mixed acid (HNO₃/H₂SO₄). The acetylamino group directs the incoming nitro group to the C2 position (ortho to the directing group), resulting in 4-iodo-2-nitroacetanilide.

Deprotection: Hydrolyze the acetyl group using acidic or basic conditions to reveal the free amino group, yielding 4-iodo-2-nitroaniline.

Diazotization and Reduction: Convert 4-iodo-2-nitroaniline to this compound using the same two-step procedure described in Route 1.

Both routes effectively lead to the target molecule by leveraging fundamental principles of electrophilic aromatic substitution and functional group interconversion. The choice of route may depend on the availability and cost of the starting materials.

Optimization of Reaction Parameters and Yields in this compound Synthesis

The first step, diazotization, involves the conversion of the primary amino group of 4-iodo-2-nitroaniline into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric or sulfuric acid. The most critical parameter in this stage is temperature. Arenediazonium salts are notoriously unstable and can be explosive when isolated in a dry state. tcd.ie In solution, they are prone to decomposition, which can lead to the formation of undesired byproducts, primarily the corresponding phenol, through reaction with water. tcd.ie To mitigate these side reactions and ensure the integrity of the diazonium intermediate, the reaction is consistently carried out at low temperatures, typically between 0 and 5°C, with the use of an ice bath being essential. chemicalbook.com Maintaining the temperature below 10°C throughout the addition of sodium nitrite and the subsequent brief stirring period is crucial for maximizing the yield of the diazonium salt before proceeding to the reduction step. tcd.ietcd.ie

The second step is the reduction of the aqueous solution of the 4-iodo-2-nitrophenyl diazonium salt to form the target hydrazine. The choice of reducing agent and the conditions for this step are paramount for achieving high yields and purity. Several reagents are commonly employed for this transformation in analogous syntheses, and their effectiveness can be compared to determine the optimal pathway.

Common reducing agents include:

Stannous Chloride (SnCl₂): The reduction of a diazonium salt with stannous chloride in concentrated hydrochloric acid is a widely used method. For the analogous synthesis of 4-nitrophenylhydrazine (B89600) hydrochloride, the diazonium salt solution is treated with a pre-cooled solution of stannous chloride. The reaction is maintained at 0°C for a period of time, often around two hours, to ensure complete reduction, resulting in the precipitation of the hydrazine hydrochloride salt. chemicalbook.com This method has been reported to yield approximately 39% for 4-nitrophenylhydrazine hydrochloride. chemicalbook.com

Sodium Sulfite/Metabisulfite (B1197395): Another common approach involves reduction with sulfites. For instance, 4-nitrophenylhydrazine can be synthesized by the reduction of its corresponding diazonium salt with sodium bisulfite (NaHSO₃). tcd.ie A patent for the preparation of 4-nitrophenylhydrazine hydrochloride specifies the use of sodium metabisulfite as the reducing agent, with the reaction carried out between 10-35°C while maintaining the pH in the range of 5-8. google.com This method is noted for producing a high-purity product. google.com

Triphenylphosphine (PPh₃): A more modern method involves the use of triphenylphosphine. In this procedure, the diazonium salt is added to a solution of triphenylphosphine in methanol (B129727) at a controlled temperature of 5 to 10°C. google.comgoogle.com This forms a triphenyl-aryl hydrazyl phosphonium (B103445) salt intermediate, which is subsequently hydrolyzed with acid (e.g., HCl) at reflux temperatures to yield the final arylhydrazine hydrochloride. google.comgoogle.com This method is described as providing a quantitative yield of the arylhydrazine from the intermediate phosphonium salt. google.com

The optimization of the synthesis of this compound would involve a systematic variation of these parameters. A comparative study of different reducing agents, precise control over reaction temperatures, and adjustment of pH and reactant stoichiometries would be necessary to identify the conditions that provide the highest yield and purity of the final product. The following table summarizes reaction conditions used for the synthesis of the analogous compound, 4-nitrophenylhydrazine, which serves as a model for the optimization of the target synthesis.

Table 1: Comparison of Reaction Parameters for the Synthesis of 4-Nitrophenylhydrazine Hydrochloride

| Precursor | Diazotization Conditions | Reducing Agent | Reduction Conditions | Reported Yield |

|---|---|---|---|---|

| 4-Nitroaniline | NaNO₂, conc. HCl, 0°C, 1 hr | Stannous Chloride (SnCl₂) | conc. HCl, 0°C, 2 hr | 39% |

| Aminophenyl sulfonamide | NaNO₂, 10N HCl, 0-5°C, 5 min | Sodium Metabisulfite | pH 5-8, 10-35°C | High Purity |

Mechanistic Investigations of Chemical Transformations Involving 4 Iodo 2 Nitrophenyl Hydrazine

Exploration of Reaction Pathways in Hydrazine-Mediated Processes

Hydrazine (B178648) and its derivatives are versatile reagents in organic synthesis, participating in a range of reactions. The presence of both a nucleophilic nitrogen center and a reducible nitro group, along with the iodo-substituent on the phenyl ring of (4-Iodo-2-nitrophenyl)hydrazine, gives rise to a rich and complex reactivity profile.

Sigmatropic Rearrangements and Tautomerism

Pericyclic reactions, particularly sigmatropic rearrangements, represent a class of concerted reactions that are governed by the principles of orbital symmetry. scribd.com While direct studies on sigmatropic rearrangements of this compound are not extensively documented, the well-known Fischer indole (B1671886) synthesis, which utilizes phenylhydrazine (B124118) derivatives, proceeds through a key wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orgmdpi.com In this reaction, the phenylhydrazone formed from the condensation of a phenylhydrazine and a ketone or aldehyde undergoes tautomerization to an ene-hydrazine, which then rearranges to form a new C-C bond, ultimately leading to the indole ring system. wikipedia.orgmdpi.com The electronic nature of the substituents on the phenyl ring can influence the facility of this rearrangement. The electron-withdrawing nitro group in this compound would be expected to impact the electron density of the hydrazine moiety and, consequently, the energetics of the sigmatropic rearrangement. acs.org

Tautomerism is another crucial aspect of hydrazine chemistry. Phenylhydrazones, which can be formed from this compound, can exist in equilibrium with their azo or ene-hydrazine tautomers. This equilibrium is influenced by factors such as solvent polarity and the electronic properties of substituents on the aromatic ring. The nitro group, being strongly electron-withdrawing, can affect the position of this tautomeric equilibrium, which in turn dictates the subsequent reaction pathways.

Radical Intermediates in Oxidation-Reduction Reactions

The oxidation of hydrazine derivatives can proceed through radical intermediates. The reaction of arylhydrazines with oxidizing agents can lead to the formation of aryl radicals. For instance, the oxidation of phenylhydrazines can generate phenyldiazenyl radicals, which can then lose nitrogen to form phenyl radicals. These reactive intermediates can then participate in a variety of bond-forming reactions.

Studies have shown that arylhydrazines can be a source of aryl radicals in the presence of an oxidant like iodine. researchgate.net The proposed mechanism involves the initial reaction of the arylhydrazine with iodine to form an intermediate that, through a series of steps including single electron transfer (SET), generates the aryl radical. researchgate.net In the case of this compound, this would lead to the formation of the (4-iodo-2-nitrophenyl) radical. The presence of the nitro group can influence the stability and reactivity of these radical intermediates.

| Reactants | Conditions | Proposed Intermediate | Outcome |

| Arylhydrazine, Iodine | Air | Aryl radical | Arylation of substrates |

| 1-(Diphenylmethylene)-2-(4-nitrophenyl)hydrazine | Anodic oxidation | N-centered radical | Dehydrogenative cyclization |

Catalytic Aspects in this compound Chemistry

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. Both acid and metal catalysis are relevant to the transformations of this compound.

Acid-Catalyzed Transformations and Protonation Effects

Acid catalysis is frequently employed in reactions involving hydrazines, such as the Fischer indole synthesis. wikipedia.org The protonation of the hydrazine moiety can enhance its reactivity in subsequent steps. The site of protonation in substituted phenylhydrazines is influenced by the electronic nature of the substituents. In the case of this compound, the presence of the electron-withdrawing nitro group would decrease the basicity of the aromatic nitrogen (Nα), making the terminal nitrogen (Nβ) the more likely site of protonation. However, the specific reaction conditions and the nature of the acid catalyst can influence the protonation equilibrium.

The hydrolysis of related nitrophenyl glycosides has been shown to proceed through different mechanisms depending on the pH, highlighting the critical role of protonation. simsonpharma.com For this compound, acid-catalyzed reactions could involve protonation of the nitro group or the hydrazine nitrogens, influencing the subsequent nucleophilic or electrophilic character of the molecule.

Transition Metal-Catalyzed Processes (e.g., Palladium-Mediated Reactions)

The presence of an iodo-substituent on the aromatic ring of this compound makes it an excellent candidate for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. d-nb.infogatech.edu

In a typical palladium-catalyzed cross-coupling reaction, the aryl iodide undergoes oxidative addition to a low-valent palladium species, forming an arylpalladium(II) intermediate. This intermediate then reacts with a suitable coupling partner (e.g., a boronic acid in the Suzuki reaction) in a transmetalation step, followed by reductive elimination to afford the cross-coupled product and regenerate the palladium catalyst. The hydrazine and nitro functionalities would need to be compatible with the reaction conditions, or appropriately protected, to achieve the desired transformation selectively at the C-I bond. The efficiency of these coupling reactions can be influenced by the choice of palladium catalyst, ligands, base, and solvent. beilstein-journals.org

| Reaction Type | Catalyst/Reagents | Key Mechanistic Steps |

| Suzuki Coupling | Pd catalyst, boronic acid, base | Oxidative addition, transmetalation, reductive elimination |

| Heck Coupling | Pd catalyst, alkene, base | Oxidative addition, migratory insertion, β-hydride elimination |

| Sonogashira Coupling | Pd catalyst, Cu co-catalyst, alkyne, base | Oxidative addition, transmetalation (from Cu-acetylide), reductive elimination |

Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling is a powerful technique for unraveling reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. simsonpharma.comclearsynth.com The use of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can provide invaluable insights into bond-forming and bond-breaking steps, as well as the occurrence of rearrangements. simsonpharma.comclearsynth.com

While specific isotopic labeling studies on this compound are not widely reported, the principles can be inferred from related systems. For example, in the Fischer indole synthesis, ¹⁵N-labeling of the phenylhydrazine has been used to confirm that the N1 nitrogen of the hydrazine is incorporated into the indole ring. wikipedia.orgmdpi.com This was achieved by synthesizing the starting phenylhydrazine with a ¹⁵N-labeled nitrogen and then analyzing the position of the label in the final indole product using techniques like NMR or mass spectrometry. researchgate.netnih.gov

Similarly, deuterium labeling could be employed to study potential hydrogen transfer steps or to probe for kinetic isotope effects, which can help to identify the rate-determining step of a reaction. gatech.edu For instance, deuterating the N-H protons of this compound could elucidate their role in tautomeric equilibria or proton transfer steps during a reaction. The synthesis of isotopically labeled this compound could be achieved by using labeled starting materials in its synthesis.

Reactivity and Synthetic Applications of 4 Iodo 2 Nitrophenyl Hydrazine

Formation of Hydrazone Derivatives

Hydrazones are a class of organic compounds with the general structure R₁R₂C=NNH₂, which are pivotal intermediates in a multitude of chemical transformations. The formation of hydrazones from (4-Iodo-2-nitrophenyl)hydrazine is a fundamental aspect of its chemical reactivity.

The primary method for synthesizing hydrazones involves the condensation reaction between a hydrazine (B178648) derivative and a carbonyl compound. This compound readily reacts with a wide array of aldehydes and ketones, typically under acidic catalysis, to yield the corresponding (4-iodo-2-nitrophenyl)hydrazones. smolecule.combeilstein-journals.org This reaction is a reversible nucleophilic addition-elimination process. The hydrazine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the hydrazone.

The reaction is general and applicable to various carbonyl compounds, as illustrated in the table below.

| Reactant 1 | Reactant 2 (Carbonyl) | Product |

| This compound | Acetone | Acetone (4-iodo-2-nitrophenyl)hydrazone |

| This compound | Cyclohexanone | Cyclohexanone (4-iodo-2-nitrophenyl)hydrazone |

| This compound | Benzaldehyde | Benzaldehyde (4-iodo-2-nitrophenyl)hydrazone |

| This compound | Butan-2-one | Butan-2-one (4-iodo-2-nitrophenyl)hydrazone |

This table illustrates the general condensation reaction to form hydrazones.

The resulting (4-iodo-2-nitrophenyl)hydrazones are often stable, crystalline solids that serve as crucial intermediates for subsequent cyclization reactions, most notably the Fischer indole (B1671886) synthesis. wikipedia.org

Stereochemistry becomes a significant consideration when unsymmetrical ketones are used in the condensation reaction, leading to the potential for stereoisomers in the resulting hydrazone. The C=N double bond of the hydrazone can exist as either E or Z isomers. The formation of a particular isomer is influenced by the steric and electronic properties of the substituents on both the hydrazine and the carbonyl component.

In the case of (4-iodo-2-nitrophenyl)hydrazones, the bulky iodine atom and the ortho-nitro group on the phenyl ring can influence the conformational preference around the N-N single bond, which in turn can affect the stereochemical outcome of the C=N bond formation. Generally, the thermodynamically more stable E-isomer is favored to minimize steric hindrance between the substituents. However, the precise ratio of E/Z isomers can be dependent on reaction conditions such as the solvent, temperature, and nature of the catalyst employed. While specific studies on stereochemical control for this compound are not extensively documented, the principles of stereoisomerism are fundamental to understanding their reactivity. ethernet.edu.et

Applications in Heterocyclic Compound Synthesis

The true synthetic utility of this compound is realized in its application as a building block for heterocyclic compounds. The hydrazone derivatives are not merely stable intermediates but are primed for intramolecular reactions to form ring structures.

The Fischer indole synthesis is a venerable and powerful chemical reaction for producing indoles from an arylhydrazine and a carbonyl compound (aldehyde or ketone) in an acidic medium. wikipedia.org The reaction proceeds via an in-situ formed hydrazone, which, upon protonation, undergoes a nih.govnih.gov-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to afford the aromatic indole ring system. wikipedia.org

This compound is a suitable substrate for this reaction, leading to the formation of 7-iodo-5-nitroindoles. However, the strongly electron-withdrawing nitro group deactivates the aromatic ring, making the corresponding hydrazones less reactive. Consequently, these electron-poor substrates can be unwilling participants in the Fischer indolization, often requiring more forceful conditions, such as higher temperatures or stronger acids, to drive the reaction to completion. rsc.orgniscpr.res.in

When an unsymmetrical ketone is reacted with this compound, the Fischer synthesis can potentially yield two different regioisomeric indoles. The regioselectivity of the cyclization is determined by the direction of the initial tautomerization of the hydrazone to the key ene-hydrazine intermediate. This, in turn, is governed by the substitution pattern of the ketone and the electronic nature of the arylhydrazine.

The electron-withdrawing nitro group on the this compound moiety significantly influences the stability of the intermediates in the reaction pathway. Computational and experimental studies on related systems have shown that electron-withdrawing substituents can disfavor certain rearrangement pathways, leading to high regioselectivity. nih.gov In many cases, the cyclization proceeds in a predictable manner, favoring the formation of the more stable ene-hydrazine intermediate. The presence of a substituent at the ortho position of the phenylhydrazine (B124118), in this case the nitro group, can sometimes lead to mixtures of indole products or low yields. rsc.org

The substrate scope is broad, allowing for the synthesis of a variety of substituted 7-iodo-5-nitroindoles, as shown in the table below.

| Hydrazone Precursor | Ketone/Aldehyde | Acid Catalyst | Resulting Indole Core Structure |

| This compound | Propanone | Polyphosphoric Acid | 2-Methyl-7-iodo-5-nitroindole |

| This compound | Butan-2-one | H₂SO₄ | 2,3-Dimethyl-7-iodo-5-nitroindole |

| This compound | Cyclohexanone | p-Toluenesulfonic acid | 7-Iodo-5-nitro-1,2,3,4-tetrahydrocarbazole |

| This compound | Phenylacetaldehyde | Zinc Chloride | 3-Phenyl-7-iodo-5-nitroindole |

This table provides examples of the Fischer Indole Synthesis with this compound and various carbonyl partners, illustrating the formation of different substituted indoles.

The functional groups present in this compound—the hydrazine, the nitro group, and the iodo group—offer opportunities for more complex transformations beyond simple indole formation. These groups can participate in tandem, or cascade, reactions where multiple bonds are formed in a single operation, enabling the rapid construction of polycyclic systems. researchgate.net

For instance, a substrate containing two ketone moieties can undergo a double Fischer indole synthesis with two equivalents of the hydrazine to construct complex, fused polycyclic systems, such as indolo[2,3-a]pyrrolo[3,4-c]carbazole derivatives. rsc.org Furthermore, the iodo- and nitro- groups on the resulting indole ring are themselves valuable synthetic handles. The iodine atom can participate in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of further complexity. vanderbilt.edu The nitro group can be reduced to an amine, which can then be used in subsequent cyclization reactions to build additional rings onto the indole framework. acs.org This potential for sequential or one-pot multi-step transformations makes this compound a powerful reagent for the synthesis of intricate, polycyclic indole alkaloids and related structures.

Synthesis of Other Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Triazoles, Oxadiazoles, Thiadiazoles, Quinazolinones)

The hydrazine group of this compound is a key functional handle for the synthesis of various nitrogen-containing heterocycles. It readily undergoes condensation and cyclization reactions with suitable bifunctional reagents.

Pyrazoles: Pyrazoles can be synthesized from hydrazines through condensation with 1,3-dicarbonyl compounds or their equivalents. A common strategy involves the reaction of this compound with α,β-alkynic aldehydes or ketones to form intermediate hydrazones. These intermediates can then undergo electrophilic cyclization to yield highly substituted pyrazoles. For instance, treatment of α,β-alkynic hydrazones with molecular iodine can lead to the formation of 4-iodopyrazoles, a method that highlights the potential for creating complex, halogenated heterocyclic systems. metu.edu.tr

Triazoles: The synthesis of 1,2,4-triazoles can be achieved through the oxidative cyclization of hydrazones derived from this compound. nih.govraco.cat Reaction of the parent hydrazine with an appropriate aldehyde generates a hydrazone, which can then be cyclized using oxidants like iodobenzene (B50100) diacetate or copper chloride. nih.govraco.cat Another approach involves the reaction with formamide (B127407) under microwave irradiation or multicomponent reactions to construct the triazole core. organic-chemistry.org

Oxadiazoles and Thiadiazoles: For the synthesis of 1,3,4-oxadiazoles, this compound can first be acylated to form an N,N'-diacylhydrazine, which is a common precursor. nih.gov This hydrazide can then undergo dehydrative cyclization using various reagents such as phosphorus oxychloride or iodine to yield the desired 2,5-disubstituted 1,3,4-oxadiazole. organic-chemistry.orgacs.org A similar strategy applies to the synthesis of 1,3,4-thiadiazoles, where a key intermediate is a thiohydrazide, which can be cyclized using acid catalysts.

Quinazolinones: this compound and its derivatives are valuable precursors for quinazolinone synthesis. A prevalent method involves the reaction of a 3,1-benzoxazin-4-one with hydrazine hydrate (B1144303). uitm.edu.myresearchgate.net For example, a suitably substituted 6-iodo-2-phenyl-3,1-benzoxazin-4-one can react with hydrazine to form a 3-amino-6-iodo-2-phenylquinazolin-4(3H)-one. uitm.edu.mynih.gov This highlights a pathway where the hydrazine acts as a nitrogen source to build the heterocyclic ring.

| Heterocycle | General Method | Key Reagents | Reference |

|---|---|---|---|

| Pyrazoles | Condensation-cyclization with 1,3-dielectrophiles | α,β-Alkynic aldehydes/ketones, I₂ | metu.edu.trorganic-chemistry.org |

| 1,2,4-Triazoles | Oxidative cyclization of hydrazones | Aldehydes, Iodobenzene diacetate | nih.govraco.cat |

| 1,3,4-Oxadiazoles | Acylation followed by dehydrative cyclization | Acid chlorides, Phosphorus oxychloride | nih.govorganic-chemistry.org |

| 1,3,4-Thiadiazoles | Formation and cyclization of thiohydrazides | Carbon disulfide, Acid catalyst | researchgate.net |

| Quinazolinones | Reaction with benzoxazin-4-ones | 2-Aryl-6-iodo-3,1-benzoxazin-4-one | uitm.edu.mynih.gov |

Exploration of Novel Annulation Strategies with this compound

Novel annulation strategies leverage the inherent reactivity of the hydrazine and the aromatic ring to construct fused heterocyclic systems. One of the most powerful annulation reactions for phenylhydrazines is the Fischer indole synthesis. This reaction involves the acid-catalyzed rearrangement of a phenylhydrazone, derived from the condensation of phenylhydrazine with an aldehyde or ketone, to form an indole. This compound can serve as the starting hydrazine, reacting with various carbonyl compounds to produce (4-iodo-2-nitrophenyl)hydrazones. Subsequent treatment with an acid catalyst like sulfuric acid in acetic acid would be expected to yield 5-iodo-7-nitroindoles. beilstein-journals.org This strategy provides a direct route to indoles bearing the iodo and nitro functionalities, which are valuable for further synthetic diversification. beilstein-journals.org

Intramolecular cyclization represents another important annulation strategy. By first functionalizing the iodo position via a cross-coupling reaction (see section 4.3.1) to introduce a side chain containing a suitable electrophilic or nucleophilic group, a subsequent intramolecular reaction can lead to the formation of a new ring fused to the benzene (B151609) core.

Functional Group Transformations on the Aromatic Ring

The iodo and nitro groups on the aromatic ring of this compound are prime sites for a variety of functional group transformations, allowing for extensive derivatization of the scaffold.

Cross-Coupling Reactions at the Iodo Position (e.g., Suzuki, Negishi, Sonogashira, Heck)

The carbon-iodine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, providing a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction pairs the aryl iodide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. It is highly effective for forming biaryl structures. uea.ac.uk The reaction on iodo-nitrophenyl substrates proceeds with good yields, demonstrating tolerance for the nitro and hydrazine groups under appropriate conditions. rsc.orgresearchgate.net

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with the aryl iodide, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and reactivity, making it suitable for complex molecule synthesis.

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed, reacting the aryl iodide with a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is co-catalyzed by palladium and copper salts and requires a base. This method has been successfully applied to related iodo-nitrophenyl systems, providing a route to aryl alkynes that are versatile intermediates for further transformations. mdpi.com

Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl iodide with an alkene in the presence of a palladium catalyst and a base. This reaction can be used to introduce vinyl groups onto the aromatic ring. beilstein-journals.org

| Reaction | Coupling Partner | Typical Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Suzuki | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Forms C(sp²)-C(sp²) bonds; robust and high-yielding. | uea.ac.ukrsc.org |

| Negishi | Organozinc Reagent | Pd(PPh₃)₄, Ni(acac)₂ | High functional group tolerance; couples various carbon centers. | wikipedia.orgorganic-chemistry.org |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Forms C(sp²)-C(sp) bonds; creates versatile aryl alkynes. | wikipedia.orgmdpi.com |

| Heck | Alkene | Pd(OAc)₂ | Forms C(sp²)-C(sp²) vinyl bonds. | beilstein-journals.org |

Reduction of the Nitro Group to Amino or Other Functionalities

The reduction of the nitro group is a fundamental transformation that dramatically alters the electronic properties of the aromatic ring and provides a new nucleophilic site—the amino group.

Reduction to an Amino Group: A variety of methods exist for the selective reduction of aromatic nitro groups. Catalytic transfer hydrogenation using hydrazine hydrate as the hydrogen source in the presence of a palladium on carbon (Pd/C) catalyst is a mild and highly efficient method that is particularly well-suited for halogenated nitroarenes, as it minimizes dehalogenation. nih.gov Another common method is the use of metals in acidic media, such as iron powder in acetic acid or tin(II) chloride in hydrochloric acid. lkouniv.ac.in For instance, the related 1,2-bis(4-iodo-2-nitrophenyl)ethane has been successfully reduced to the corresponding diamine using iron(III) chloride and hydrazine monohydrate in methanol (B129727). rsc.org

Reduction to Other Functionalities: Under controlled conditions, the nitro group can be partially reduced to other nitrogen-containing functional groups. For example, reduction with zinc metal in the presence of aqueous ammonium (B1175870) chloride typically yields the corresponding N-arylhydroxylamine. wikipedia.org Treatment of nitroarenes with an excess of zinc metal can lead to the formation of hydrazine compounds. wikipedia.org

| Product | Reagents | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Amino | Hydrazine hydrate, Pd/C | Ethanol, Reflux | High selectivity, avoids dehalogenation. | nih.gov |

| Amino | Fe, HCl/CH₃COOH | Heat | Classic, cost-effective method. | lkouniv.ac.in |

| Amino | SnCl₂·2H₂O, HCl | Ethanol, Reflux | Effective reducing agent for nitro groups. | lkouniv.ac.in |

| Hydroxylamine | Zn, NH₄Cl | Aqueous solution | Controlled partial reduction. | wikipedia.org |

Development of Novel Reagents and Synthetic Methodologies Based on the this compound Scaffold

The this compound scaffold is a valuable platform for the development of novel reagents and synthetic methodologies. Its bifunctional nature, with the nucleophilic hydrazine at one end and the electronically distinct iodo and nitro groups on the ring, allows for orthogonal chemical modifications.

For example, the hydrazine moiety can be used to synthesize acylhydrazones, which have been investigated as novel therapeutic agents. mdpi.comresearchgate.net Following this logic, libraries of (4-iodo-2-nitrophenyl)hydrazones can be generated through condensation with various aldehydes and ketones. These libraries can then be screened for biological activity.

Furthermore, the iodo and nitro groups serve as handles for diversification. The iodo group allows for the introduction of a wide range of substituents via cross-coupling reactions, while the nitro group can be reduced to an amine, which can then be further functionalized or used to construct additional heterocyclic rings. This dual reactivity enables the synthesis of complex, polyfunctional molecules from a relatively simple starting material. The compound can thus serve as a versatile building block for creating new ligands for metal catalysis, functional dyes, or molecular probes for chemical biology. sigmaaldrich.com

Advanced Spectroscopic and Structural Characterization of 4 Iodo 2 Nitrophenyl Hydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of (4-Iodo-2-nitrophenyl)hydrazine in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

While specific experimental NMR data for this compound is not widely published, the expected chemical shifts and splitting patterns can be predicted based on the electronic effects of the substituents on the aromatic ring. The ¹H NMR spectrum would feature distinct signals for the three aromatic protons and the protons of the hydrazine (B178648) group (-NH-NH₂). The aromatic region would show a complex splitting pattern due to the coupling between adjacent protons. The electron-withdrawing nature of the nitro group and the iodine atom would deshield the aromatic protons, causing them to resonate at a lower field (higher ppm). The protons on the hydrazine group would appear as exchangeable signals, with their chemical shifts being sensitive to solvent and concentration.

Similarly, the ¹³C NMR spectrum would display six distinct signals for the aromatic carbons and potentially signals for any carbon atoms in derivatives. The carbon atom attached to the iodine (C-I) would be significantly influenced by the heavy atom effect, while the carbon bearing the nitro group (C-NO₂) would be deshielded. The carbon attached to the hydrazine group (C-N) would also show a characteristic chemical shift. For comparison, spectral data for the related compound (4-nitrophenyl)hydrazine in DMSO-d₆ shows distinct aromatic and hydrazine proton signals. chemicalbook.com

Predicted ¹H and ¹³C NMR Data for this compound This table is based on predicted values and data from analogous compounds.

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Aromatic CH | 7.0 - 8.5 | Complex splitting pattern expected due to J-coupling. |

| NH | Variable | Broad signal, position dependent on solvent and concentration. |

| NH₂ | Variable | Broad signal, position dependent on solvent and concentration. |

| Aromatic C | 110 - 150 | Six distinct signals expected. |

| C-I | ~90 - 100 | Shift influenced by the heavy iodine atom. |

| C-NO₂ | ~140 - 150 | Deshielded due to the electron-withdrawing nitro group. |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the substitution pattern, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, COSY would show correlations between the vicinal aromatic protons, helping to establish their connectivity and relative positions on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC spectrum would link each aromatic proton signal to its corresponding carbon signal, confirming the ¹H and ¹³C assignments.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis for Functional Groups

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR and Raman spectra would exhibit characteristic bands for the N-H and N-N bonds of the hydrazine group, the N=O bonds of the nitro group, and the vibrations of the substituted benzene (B151609) ring.

Hydrazine Group: The N-H stretching vibrations of the primary amine (NH₂) and secondary amine (NH) parts of the hydrazine moiety are expected in the region of 3200-3400 cm⁻¹. The NH₂ scissoring (bending) vibration typically appears around 1600-1650 cm⁻¹.

Nitro Group: The aromatic nitro group gives rise to two strong and characteristic stretching vibrations: an asymmetric stretch typically between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.

Aromatic Ring: C-H stretching vibrations for the aromatic protons appear above 3000 cm⁻¹. C=C stretching vibrations within the ring occur in the 1400-1600 cm⁻¹ region. The substitution pattern on the ring influences the C-H out-of-plane bending vibrations in the 675-900 cm⁻¹ range.

Carbon-Iodine Bond: The C-I stretching vibration is expected at lower frequencies, typically in the range of 500-600 cm⁻¹, due to the heavy mass of the iodine atom.

An IR spectrum of the related compound (4-nitrophenyl)hydrazine shows characteristic absorptions for the N-H, nitro, and aromatic groups, providing a useful reference. nist.gov

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydrazine (N-H) | Stretching | 3200 - 3400 | Medium-Strong |

| Hydrazine (N-H) | Bending (Scissoring) | 1600 - 1650 | Medium-Variable |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 | Strong |

| Aromatic (C=C) | Ring Stretching | 1400 - 1600 | Medium-Weak |

| Aromatic (C-H) | Stretching | >3000 | Variable |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination (e.g., ESI-MS, GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular weight of this compound is 279.04 g/mol . smolecule.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 279. The presence of iodine would give a characteristic isotopic pattern. The fragmentation of this compound is expected to proceed through several key pathways, including:

Loss of the nitro group (NO₂), resulting in a fragment ion at m/z 233.

Cleavage of the N-N bond, leading to the loss of the NH₂ group or the entire hydrazine moiety.

Loss of the iodine atom, giving a fragment at m/z 152.

Complex rearrangements and further fragmentation of the aromatic ring structure.

Techniques like Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS) are particularly useful for analyzing derivatives of this compound, often showing a protonated molecule [M+H]⁺ or other adducts. rsc.org The mass spectrum for the related (4-nitrophenyl)hydrazine shows a prominent molecular ion at m/z 153 and fragments corresponding to the loss of the nitro group and parts of the hydrazine group. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the electronic transitions of the nitrophenyl chromophore. The presence of the nitro group and the hydrazine group, both of which have non-bonding electrons (n-electrons) and are conjugated with the π-system of the benzene ring, gives rise to characteristic absorption bands.

Two main types of transitions are expected:

π → π transitions:* These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are typically observed at shorter wavelengths (e.g., 200-300 nm) and have high molar absorptivity.

n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group or the nitrogen atoms of the hydrazine group) to a π* antibonding orbital. These bands appear at longer wavelengths (e.g., >300 nm) and are generally less intense than π → π* transitions.

The solvent can influence the position of these absorption maxima. The exact wavelengths and intensities of absorption are sensitive to the substitution on the phenyl ring, making UV-Vis spectroscopy a useful tool for studying its derivatives. tandfonline.com

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide accurate data on bond lengths, bond angles, and torsion angles.

Although a crystal structure for this compound itself is not publicly available, studies on closely related molecules, such as iodinated benzohydrazides and other nitro-substituted aromatic compounds, provide insight into the likely structural features. semanticscholar.orgresearchgate.net Key aspects that would be revealed include:

The planarity of the benzene ring and the orientation of the substituent groups.

The potential for intramolecular hydrogen bonding between the hydrazine and nitro groups.

The nature of intermolecular interactions that stabilize the crystal lattice. These can include N-H···O hydrogen bonds involving the hydrazine and nitro groups, π-π stacking interactions between aromatic rings, and potentially halogen bonding involving the iodine atom (I···O or I···N interactions). The analysis of crystal structures of derivatives is crucial for understanding structure-property relationships. mdpi.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (4-nitrophenyl)hydrazine |

| 1-Iodo-2-nitrobenzene |

| (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique indispensable for the direct detection and characterization of radical species, which are molecules or atoms containing one or more unpaired electrons. bruker.comnih.gov The utility of EPR spectroscopy lies in its unique sensitivity to the electronic environment of the unpaired electron, providing detailed insights into the structure, dynamics, and distribution of the electron spin density within a radical. bruker.com

In the context of this compound and its derivatives, EPR spectroscopy serves as a crucial tool for investigating the formation and structure of their corresponding radical species. These radicals can be generated through various chemical or electrochemical oxidation processes. The resulting EPR spectrum can confirm the presence of the radical and provide a wealth of structural information.

The key parameters derived from an EPR spectrum are the g-factor and the hyperfine coupling constants (A). The g-factor is a dimensionless quantity that is characteristic of the radical and is influenced by the electronic structure and the presence of spin-orbit coupling. For organic radicals, g-values are typically close to that of the free electron (ge ≈ 2.0023). Deviations from this value can indicate the extent of delocalization of the unpaired electron and the nature of the atoms over which it is spread.

Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (e.g., ¹H, ¹⁴N, ¹³C). This interaction splits the EPR signal into multiple lines, and the magnitude of this splitting, the hyperfine coupling constant, is directly proportional to the spin density of the unpaired electron at that nucleus. Analysis of these hyperfine couplings allows for the mapping of the unpaired electron's distribution throughout the molecule, which is fundamental to understanding its electronic structure and reactivity.

For a radical derived from this compound, the unpaired electron is expected to be primarily localized on the hydrazine nitrogen atoms and delocalized over the aromatic ring. The resulting EPR spectrum would be expected to exhibit hyperfine couplings to the ¹⁴N nuclei of the hydrazine and nitro groups, as well as to the ¹H nuclei on the aromatic ring. The iodine atom, with its large nuclear spin (I = 5/2), could also potentially contribute to the hyperfine structure, although this interaction can sometimes be broadened and difficult to resolve.

While specific experimental EPR data for the (4-iodo-2-nitrophenyl)hydrazinyl radical is not extensively reported in the literature, studies on related nitrophenylhydrazine (B1144169) derivatives and other aryl radicals provide a basis for predicting the expected spectral features. vanderbilt.eduacs.org For instance, the magnitude of the ¹⁴N hyperfine coupling constants would provide a direct measure of the spin density on the nitrogen atoms, indicating the degree of delocalization and the nature of the radical (e.g., σ- or π-radical). Similarly, the couplings to the aromatic protons would reveal the extent of spin delocalization onto the phenyl ring.

To illustrate the type of data obtained from such an analysis, a hypothetical set of EPR parameters for the (4-iodo-2-nitrophenyl)hydrazinyl radical is presented in the table below. This table is for illustrative purposes to demonstrate how EPR data is typically reported and interpreted.

| Nucleus | Hyperfine Coupling Constant (A) / Gauss | Interpretation |

|---|---|---|

| N(1) (hydrazine) | 9.5 - 11.0 | Significant spin density on the nitrogen atom directly bonded to the phenyl ring. |

| N(2) (hydrazine) | 8.0 - 9.5 | Slightly lower spin density on the terminal nitrogen atom. |

| N (nitro group) | 2.0 - 3.5 | Indicates delocalization of the unpaired electron onto the nitro group. |

| H(3) | 3.0 - 4.0 | Spin density at the ortho position to the hydrazine group. |

| H(5) | 3.0 - 4.0 | Spin density at the meta position to the hydrazine group. |

| H(6) | 1.0 - 2.0 | Lower spin density at the para position to the hydrazine group. |

The detailed analysis of these hyperfine coupling constants, often aided by computational simulations, would enable the precise elucidation of the electronic and geometric structure of the radical species derived from this compound. nih.govresearchgate.net This information is critical for understanding the reaction mechanisms involving these radicals and for the rational design of new derivatives with specific electronic properties.

Computational Chemistry and Theoretical Studies on 4 Iodo 2 Nitrophenyl Hydrazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a robust and widely used method in computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying the electronic properties of organic molecules like (4-Iodo-2-nitrophenyl)hydrazine.

Geometrical Optimization and Conformational Analysis

A fundamental step in any computational study is determining the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For this compound, DFT methods, such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to locate the global minimum on the potential energy surface. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible.

Conformational analysis is crucial for flexible molecules like this compound, which has a rotatable hydrazine (B178648) group (-NHNH2). By systematically rotating the dihedral angle around the C-N bond connecting the phenyl ring and the hydrazine moiety, a potential energy surface can be generated. This allows for the identification of the most stable conformer(s) and any transitional structures. For instance, a relaxed scan of the relevant dihedral angle would reveal the energy profile, with the lowest energy points corresponding to the most stable conformations.

Table 1: Illustrative Optimized Geometrical Parameters for a Stable Conformer of a Hydrazine Derivative (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (hydrazine) | 1.395 | C-C-N | 120.5 |

| N-N | 1.421 | C-N-N | 118.2 |

| C-I | 2.103 | H-N-H | 105.8 |

| C-NO2 | 1.478 | O-N-O | 124.3 |

Note: This table is illustrative and based on typical values for similar structures. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Distributions)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests high reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. core.ac.uk For this compound, the electron-withdrawing nitro group (-NO2) and the iodo (-I) substituent are expected to significantly influence the energies of the frontier orbitals.

DFT calculations would reveal the spatial distribution of the HOMO and LUMO. In many aromatic compounds, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions. For this compound, the HOMO is likely to have significant contributions from the hydrazine group and the phenyl ring, while the LUMO is expected to be predominantly located on the nitro group and the aromatic ring.

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters for a Nitrophenyl Derivative

| Parameter | Value (eV) |

| EHOMO | -6.54 |

| ELUMO | -2.41 |

| Energy Gap (ΔE) | 4.13 |

| Ionization Potential (I) | 6.54 |

| Electron Affinity (A) | 2.41 |

| Global Hardness (η) | 2.07 |

| Electronegativity (χ) | 4.48 |

Note: This data is illustrative, based on values for similar compounds, and serves to demonstrate the type of information obtained from FMO analysis. core.ac.uk

Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would likely show a highly negative potential around the oxygen atoms of the nitro group, making them strong candidates for interactions with electrophiles or hydrogen bond donors. The hydrogen atoms of the hydrazine group would exhibit a positive potential, indicating their susceptibility to nucleophilic attack or deprotonation. The aromatic ring itself would display a more complex potential distribution due to the competing electronic effects of the iodo and nitro substituents.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While DFT calculations provide static pictures of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. By solving Newton's equations of motion for all atoms in the system, MD simulations can model the conformational changes and intermolecular interactions of this compound in different environments, such as in various solvents.

An MD simulation would reveal how the molecule explores its conformational space, including rotations around single bonds and the flexibility of the hydrazine group. This is particularly important for understanding how the molecule might interact with a biological receptor or other molecules in solution. For instance, simulations could show the preferred orientations of the molecule in a solvent box and the nature of the hydrogen bonds formed with solvent molecules.

Computational Probing of Mechanistic Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For reactions involving this compound, such as the formation of hydrazones through condensation with aldehydes or ketones, DFT can be used to map out the entire reaction pathway. smolecule.com This involves locating the structures of the reactants, products, any intermediates, and, crucially, the transition states.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing a quantitative measure of the reaction rate. For example, in a condensation reaction, the mechanism could be explored to determine whether it proceeds through a concerted or stepwise pathway. acs.org

Prediction of Spectroscopic Parameters through Quantum Chemical Methods

Quantum chemical methods can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The positions and intensities of the predicted peaks can be compared with an experimental spectrum to confirm the structure and aid in the assignment of vibrational modes. For example, the characteristic stretching frequencies of the N-H bonds in the hydrazine group and the N-O bonds in the nitro group can be accurately predicted. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the 1H and 13C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted chemical shifts are invaluable for interpreting experimental NMR spectra and confirming the molecular structure. doi.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. This can help to understand the electronic transitions responsible for the observed color of the compound and how they are influenced by the substituents. doi.org

Quantitative Structure-Reactivity Relationships (QSRR) Investigations

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its reactivity in a particular chemical transformation. For this compound, while specific and extensive QSRR models are not widely published, the principles of QSRR can be applied by analyzing the electronic and steric effects of its substituents and drawing parallels from studies on similar substituted phenylhydrazines. The reactivity of the hydrazine moiety is significantly influenced by the electronic properties of the substituents on the phenyl ring.

The presence of both a nitro group (-NO2) and an iodine atom (-I) on the phenyl ring of this compound has a profound impact on its nucleophilic reactivity. The nitro group, being a strong electron-withdrawing group (EWG) through both resonance and inductive effects, deactivates the aromatic ring and reduces the electron density on the hydrazine nitrogens. This decrease in electron density generally leads to a reduction in the nucleophilicity of the hydrazine.

Studies on the aminolysis of various esters with substituted hydrazines provide quantitative insights into these effects. For instance, research on the reactions of 4-chloro-2-nitrophenyl X-substituted-benzoates with hydrazine has shown a clear dependence of the reaction rate on the electronic nature of the substituent on the benzoyl moiety. koreascience.kr Although the substituents are on the ester and not the hydrazine in this specific study, the principles of electronic influence on the transition state are transferable. The study revealed that electron-withdrawing groups on the non-leaving group part of the ester increase the reaction rate. Conversely, when considering the nucleophile, electron-withdrawing groups on the phenylhydrazine (B124118) would be expected to decrease its nucleophilic power and thus decrease the reaction rate.

A study utilizing Principal Component Analysis (PCA) on the reactions of α-acylenaminoketones with various nucleophiles, including p-nitrophenylhydrazine, demonstrated that the decreased nucleophilic power of the substituted hydrazine influenced the reaction pathway, favoring deacetylation products. rsc.org This underscores that the electronic modifications to the phenylhydrazine core have a quantifiable effect on its reactivity and can even alter the outcome of the reaction.

The "α-effect" is a phenomenon where a nucleophile with an adjacent atom bearing lone-pair electrons, such as hydrazine, exhibits enhanced reactivity compared to a "normal" nucleophile of similar basicity. koreascience.kr Investigations into the reactions of substituted benzoates with hydrazine have shown that the magnitude of the α-effect is dependent on the electronic nature of the substituents. koreascience.kr The α-effect was found to increase as the substituent on the benzoyl group became more electron-withdrawing. koreascience.kr This suggests that the electronic environment of the reaction center, which is influenced by the substituents on both the substrate and the nucleophile, plays a crucial role in modulating the reactivity of hydrazine derivatives. For this compound, the combined electron-withdrawing nature of the iodo and nitro groups would be a key determinant in its reactivity profile and the magnitude of the α-effect it exhibits in various reactions.

To illustrate the quantitative impact of substituents on reactivity in a related system, the following table, adapted from studies on the reaction of 4-chloro-2-nitrophenyl X-substituted-benzoates with hydrazine, shows how the second-order rate constant () changes with different substituents on the benzoyl moiety. koreascience.kr

| Substituent (X) on Benzoyl Moiety | Second-Order Rate Constant ( in M⁻¹s⁻¹) for Reaction with Hydrazine |

| 4-NMe₂ | 0.0602 |

| 4-OMe | 0.201 |

| 4-Me | 0.390 |

| H | 2.46 |

| 4-Cl | 4.43 |

| 3-Cl | 11.0 |

| 3-NO₂ | 29.5 |

| 4-NO₂ | 36.2 |

This data illustrates the principle of how electronic effects of substituents on a reactant can quantitatively influence the rate of reaction with hydrazine.

In the context of this compound, a QSRR model would aim to correlate descriptors representing the electronic properties (e.g., Hammett constants, calculated atomic charges) and steric properties of the iodo and nitro substituents with experimentally determined or computationally predicted reaction rates or activation energies for specific reactions, such as hydrazone formation.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for (4-Iodo-2-nitrophenyl)hydrazine, and what experimental parameters ensure high yield?

- Methodological Answer : The synthesis of aromatic hydrazines typically involves nucleophilic substitution or condensation reactions. For nitro- and iodo-substituted derivatives, a modified approach from 2,4-dinitrophenylhydrazine synthesis ( ) can be adapted.

- Step 1 : React hydrazine hydrate with 4-iodo-2-nitrochlorobenzene under reflux in ethanol. The electron-withdrawing nitro and iodo groups activate the chlorine for displacement.

- Critical Conditions : Use a 10% excess of hydrazine to drive the reaction, maintain pH 6–7 (neutral conditions) to avoid side reactions, and reflux at 80–90°C for 4–6 hours.

- Purification : Recrystallize from ethanol/water (3:1 v/v) to remove unreacted starting materials. Yield optimization (~70–80%) requires strict temperature control and inert atmosphere (N₂) to prevent oxidation .

Q. How can spectroscopic methods distinguish this compound from structurally similar compounds?

- Methodological Answer :

- UV-Vis Spectroscopy : The nitro group exhibits strong absorption maxima at 250–280 nm (π→π* transitions), while the hydrazine moiety contributes to a weaker band at 300–320 nm (n→π*). Compare with reference spectra of nitrophenylhydrazines ().

- NMR : The aromatic protons adjacent to iodine (C3 and C5) show deshielding (δ 8.1–8.3 ppm in DMSO-d₆). The hydrazine NH₂ protons appear as a broad singlet at δ 4.5–5.5 ppm, sensitive to hydrogen bonding ( ).

- IR : Confirm the N–H stretch (3250–3350 cm⁻¹) and nitro symmetric/asymmetric stretches (1520 cm⁻¹ and 1340 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Storage : Keep under 30% moisture (phlegmatized) in amber glass at 2–8°C to prevent decomposition ( ).

- Handling : Use explosion-proof equipment for dry synthesis steps. Avoid contact with oxidizing agents (e.g., permanganates) to prevent exothermic reactions ( ).

- Waste Disposal : Neutralize with dilute acetic acid (<5%) before incineration to avoid releasing toxic iodine or nitro compounds .

Advanced Research Questions

Q. How do computational studies guide the design of this compound derivatives for catalytic applications?

- Methodological Answer :

- DFT Calculations : Use density functional theory (e.g., B3LYP/6-31G*) to model the electron-withdrawing effects of nitro and iodo groups on hydrazine’s nucleophilicity. Compare activation barriers for cycloaddition/cycloreversion steps ( ).

- Catalytic Optimization : Simulations predict that steric hindrance from iodine may slow reactivity. Counteract this by introducing electron-donating substituents (e.g., –OCH₃) on adjacent positions to balance electronic effects .

Q. What strategies resolve contradictions in crystallographic data for hydrazine derivatives?

- Methodological Answer :

- Hydrogen Bond Analysis : Use graph set notation ( ) to classify N–H⋯O and C–H⋯π interactions. For example, if two studies report different unit cell parameters, re-refine data with SHELXL ( ) using restraints for disorder caused by iodine’s large atomic radius.

- Twinned Data : Apply twin law matrices in SHELX to resolve overlapping reflections in crystals with pseudo-symmetry (common in nitro-iodo systems) .

Q. How can this compound be applied in glycoproteomics or glycan analysis?

- Methodological Answer :

- Reversible Derivatization : Use the hydrazine moiety to form hydrazones with glycans’ reducing ends ( ).

- Workflow : (1) React glycoproteins with the compound in 0.1 M HCl (pH 3) at 37°C for 2 hours. (2) Enrich hydrazone conjugates via hydrophilic interaction chromatography (HILIC). (3) Release glycans via mild acid hydrolysis (pH 5.5, 60°C).

- Advantage : The iodine substituent improves UV detection sensitivity (ε ~ 10⁴ M⁻¹cm⁻¹ at 280 nm) compared to unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.